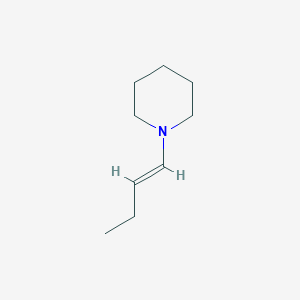

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

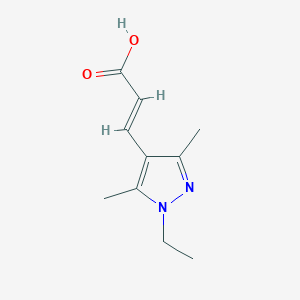

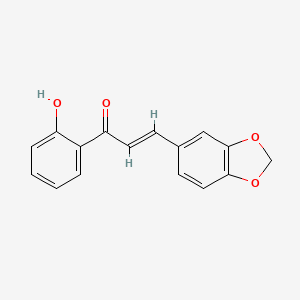

The compound of interest, 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, is a multifaceted molecule that has been the subject of various studies due to its potential applications in the field of organic chemistry and medicinal chemistry. The molecule contains a benzaldehyde group, which is known for its reactivity and utility in synthetic chemistry, and a pyrrolidinyl group, which is a five-membered nitrogen-containing heterocycle that often features in bioactive molecules .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that provide functionalized products with high selectivity. For instance, a heterotelechelic PEG derivative containing a benzaldehyde group was synthesized through ring-opening polymerization initiated by a benzyl alkoxide, followed by several conversion steps to introduce a pyridyldithio group, and finally generating the benzaldehyde functionality . Similarly, the synthesis of 9-dialkylamino-9H-pyrrolo[1,2-a]indoles from 2-(pyrrol-1-yl)benzaldehydes involves the formation of iminium salts and subsequent intramolecular cyclization, showcasing the reactivity of the pyrrolidinyl benzaldehyde structure .

Molecular Structure Analysis

The molecular structure and properties of related compounds have been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational wave numbers, and electronic properties of a related ethylpyridinyl ethoxy benzaldehyde oxime were investigated, revealing insights into the molecule's stabilization through hyper-conjugation and its potential nonlinear optical properties . These studies provide a foundation for understanding the structural characteristics of 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Chemical Reactions Analysis

Benzaldehyde derivatives are known to participate in various chemical reactions, particularly in the formation of imine linkages with primary amines, which can be pH-sensitive . The reactivity of the pyrrolidinyl group also allows for the formation of complex heterocyclic structures, as demonstrated in the synthesis of pyrroloindoles . The ability to undergo diverse chemical transformations makes 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde a valuable building block in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde are influenced by their molecular structure. For instance, the presence of electronegative regions in the molecule can affect its reactivity and interactions with other molecules . The crystal structure of related compounds often reveals intermolecular interactions, such as hydrogen bonding and π-π interactions, which can impact the compound's stability and solubility . These properties are essential for the practical application of the compound in chemical synthesis and drug development.

科学的研究の応用

Synthesis in Anticancer Drug Development

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is recognized for its role as an intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) details a high-yield synthesis method for this compound, highlighting its importance in developing treatments for cancers such as breast, lymphoma, and colon cancer. The synthesis involves steps like acetal reaction, nucleophilic reaction, and hydrolysis, yielding a compound integral to anticancer drug research (Zhang, Cao, Xu, & Wang, 2018).

Chemical Characterization and Synthesis

Other studies focus on the chemical characterization and synthesis methods of related compounds. For instance, Yun-gen (2005) improved the synthesis of a key intermediate for Rosiglitazone, which, while not the exact compound, demonstrates the ongoing research in developing efficient synthesis methods for related chemicals (Yun-gen, 2005). Similarly, Patel & Patel (2012) explored the synthesis of new pyridine analogs, offering insights into the broader field of benzaldehyde derivatives (Patel & Patel, 2012).

Advanced Chemical Reactions

Studies by Khatri & Samant (2015) and Wang et al. (2015) delve into complex chemical reactions involving benzaldehydes, underscoring the diverse applications and reactions these compounds can undergo. These studies contribute to a deeper understanding of the chemical behavior of benzaldehyde derivatives in various conditions (Khatri & Samant, 2015), (Wang, Jiang, Wen, Xu, & Sun, 2015).

Pharmaceutical Research

The compound's relevance extends to pharmaceutical research. Kuznetsov & Chapyshev (2007) synthesized various derivatives of pyrrolidine, a process essential for developing new pharmacological agents. This indicates the compound's potential in creating new therapeutic molecules (Kuznetsov & Chapyshev, 2007).

Safety And Hazards

将来の方向性

The future directions for research on 2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and investigating the influence of steric factors on biological activity .

特性

IUPAC Name |

2-ethoxy-4-pyrrolidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13-9-12(6-5-11(13)10-15)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRKGHTUBSKKLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)